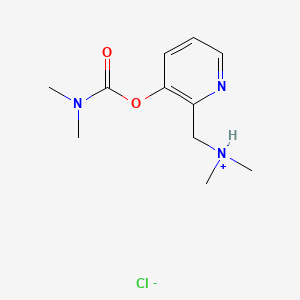
Carbamic acid, dimethyl-, (2-((dimethylamino)methyl)-3-pyridyl) ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride is a chemical compound with a complex structure that includes a pyridine ring substituted with a dimethylcarbamoyloxy group and a dimethylazanium chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride typically involves the reaction of pyridine derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester. The resulting intermediate is then quaternized with methyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group back to the amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The carbamate group may inhibit enzymes by forming a covalent bond with the active site, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride: shares similarities with other carbamate esters and pyridine derivatives.
Dichloroaniline: Another compound with a substituted aromatic ring, used in the production of dyes and herbicides.
Uniqueness
What sets [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride apart is its unique combination of a pyridine ring and a quaternary ammonium group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
69781-53-9 |
|---|---|
Fórmula molecular |
C11H18ClN3O2 |
Peso molecular |
259.73 g/mol |
Nombre IUPAC |
[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-13(2)8-9-10(6-5-7-12-9)16-11(15)14(3)4;/h5-7H,8H2,1-4H3;1H |
Clave InChI |
CVVPSMJCFBFYJJ-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CC1=C(C=CC=N1)OC(=O)N(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13775797.png)
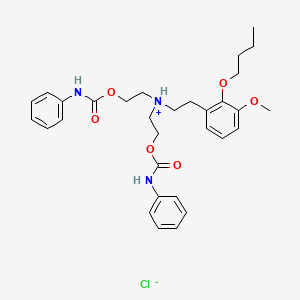
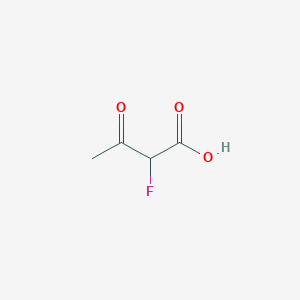

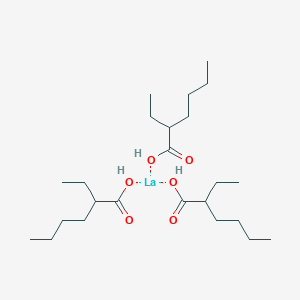
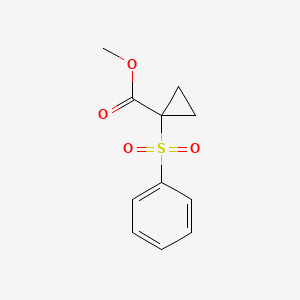
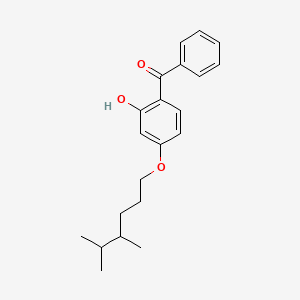
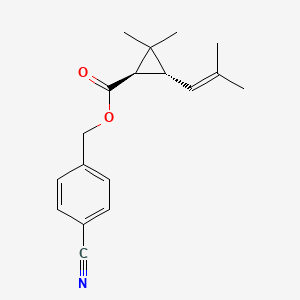
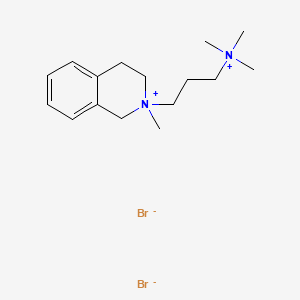

![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
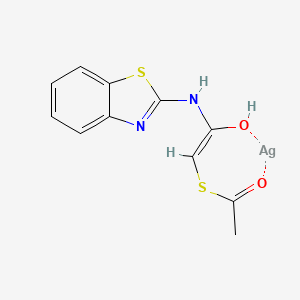
![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)

